Ethyl (5-carboxyisoxazol-3-yl)oxyacetate

Description

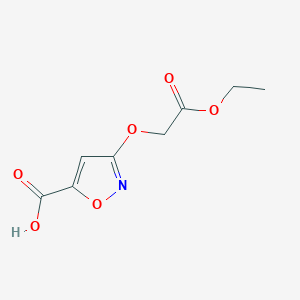

Ethyl (5-carboxyisoxazol-3-yl)oxyacetate is a synthetic organic compound characterized by an isoxazole ring substituted with a carboxy group at position 5 and an ethoxyacetate ester moiety at position 2. The isoxazole ring, a five-membered heterocyclic structure containing oxygen and nitrogen, imparts unique electronic and steric properties to the compound. This molecule is primarily utilized in coordination chemistry and material science due to its ability to act as a ligand or ion carrier, forming complexes with metal ions via its carboxy and ester functional groups.

Properties

Molecular Formula |

C8H9NO6 |

|---|---|

Molecular Weight |

215.16 g/mol |

IUPAC Name |

3-(2-ethoxy-2-oxoethoxy)-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C8H9NO6/c1-2-13-7(10)4-14-6-3-5(8(11)12)15-9-6/h3H,2,4H2,1H3,(H,11,12) |

InChI Key |

KAWQGTMREXBNIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=NOC(=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares Ethyl (5-carboxyisoxazol-3-yl)oxyacetate with structurally or functionally related compounds, focusing on physicochemical properties, coordination behavior, and applications in metal ion separation.

Structural Analogs: Isoxazole Derivatives

- 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid Structure: Features an amino group at position 5 and a methyl group at position 3. Synthesis: Prepared via a three-step route starting from ethyl cyanoacetate and triethyl orthoacetate, involving condensation and cyclization . Applications: Used as an unnatural amino acid in peptide synthesis. Unlike this compound, it lacks ester functionalities, limiting its role in metal ion transport.

- Ethyl 2-((5-Isobutyl-1,3,4-Thiadiazol-2-yl)Amino)-2-Oxoacetate Structure: Contains a thiadiazole ring instead of an isoxazole, with an isobutyl substituent. Properties: Exhibits higher lipophilicity due to the thiadiazole ring and isobutyl group, making it more suitable for hydrophobic applications .

Functional Analogs: Ion Carriers in Liquid Membranes

- Poly(Ethyl Eugenen Oxyacetate) (PEEOA)

- Metal Ion Transport : Selectively transports Fe³⁺ over Ni²⁺, Cr³⁺, and Pb²⁺ in liquid membranes (Table 1) .

- Optimal Conditions :

- Fe³⁺ Transport: pH 4, 8.5 mL PEEOA, 2 M HNO₃, 36 h (39.20% efficiency) .

- Ni²⁺ Transport : Minimal transport (≈0%) under all conditions due to competition with phosphate ions in alloys .

Table 1: Transport Efficiency of PEEOA for Metal Ions

| Metal Ion | Optimal pH | PEEOA Volume (mL) | Stripping Phase (HNO₃) | Transport Efficiency (%) |

|---|---|---|---|---|

| Fe³⁺ | 4 | 8.5 | 2 M | 39.20 |

| Cr³⁺ | 5 | 7.5 | 1 M | 30.36 |

| Pb²⁺ | 5 | 7.5 | 0.5 M | 30.57 |

| Cu²⁺ | 5 | 7.5 | 0.5 M | 29.22 |

| Ni²⁺ | 5 | 7.5 | 1 M | 2.95 |

| Co²⁺ | 5 | 7.5 | 1 M | 0.54 |

D2EHPA (Di-2-ethylhexyl Phosphoric Acid)

TOPO (Tri-n-Octyl Phosphine Oxide)

Competitive Analysis in Mixed Metal Systems

PEEOA’s selectivity for Fe³⁺ is reduced in the presence of competing ions like Cr³⁺ (34.26% transport in Fe³⁺-Cr³⁺-Ni²⁺ mixtures) due to similar charge density and coordination preferences (Table 2) . In contrast, this compound’s smaller size and ester groups may offer improved selectivity in multi-ion systems, though direct data are unavailable.

Table 2: Fe³⁺ Transport in Competitive Mixtures

| Competing Ions | Fe³⁺ Transport (%) |

|---|---|

| Fe³⁺-Cr³⁺-Ni²⁺ | 34.26 |

| Fe³⁺-Cu²⁺-Pb²⁺ | 42.15 |

| Fe³⁺-Ni²⁺-Co²⁺ | 38.74 |

Source:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.